Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt
Description
Nomenclature and Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for isotopically labeled compounds. The official designation "ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate;hydrochloride" precisely describes the molecular structure and isotopic substitution pattern. This nomenclature system clearly identifies the positions of carbon-13 incorporation within the pyridine ring, specifically at positions 2, 3, 4, 5, and 6, while the carboxyl carbon also contains the carbon-13 isotope. The semicolon notation separates the organic component from the hydrochloride counterion, indicating the salt formation.
Alternative naming conventions include "3-Pyridinecarboxylic Acid-13C6 Ethyl Ester Hydrochloride" and "Nicotinic Acid-13C6 Hydrochloride Ethyl Ester Hydrochloride," which emphasize different aspects of the molecular structure while maintaining consistency with chemical naming principles. The classification of this compound falls under multiple categories including stable isotope labeled compounds, pyridinecarboxylic acid derivatives, and analytical reference standards. The compound belongs to the broader class of nicotinic acid derivatives, which are characterized by their pyridine ring bearing a carboxylic acid functionality at the 3-position.
The Chemical Abstracts Service registry system recognizes this compound under multiple identifiers reflecting its various naming conventions and structural representations. The systematic approach to nomenclature ensures unambiguous identification across different chemical databases and literature sources, facilitating accurate communication within the scientific community. This comprehensive naming system becomes particularly important when dealing with isotopically labeled variants, where precise specification of labeling patterns is essential for proper identification and application.
Structural Characterization and Molecular Formula
The molecular formula of this compound is represented as C213C6H10ClNO2, indicating the incorporation of six carbon-13 atoms into the organic framework. This formula demonstrates the systematic replacement of natural abundance carbon atoms with the carbon-13 isotope throughout the pyridine ring and carboxyl carbon positions. The molecular weight of 193.58 daltons reflects the mass increase resulting from the isotopic substitution, with each carbon-13 atom contributing approximately one additional dalton compared to carbon-12.
The structural architecture centers around a pyridine ring system with an ethyl ester substituent at the 3-position, creating the characteristic nicotinate framework. The isotopic labeling pattern encompasses carbons at positions 2, 3, 4, 5, and 6 of the pyridine ring, along with the carbonyl carbon of the carboxylic acid moiety. The hydrochloride salt formation involves protonation of the pyridine nitrogen, creating a positively charged pyridinium ion paired with a chloride anion. This ionic interaction enhances the compound's water solubility and crystalline stability compared to the free base form.
The three-dimensional molecular geometry maintains the planar aromatic character of the pyridine ring, with the ethyl ester group extending outward from the ring plane. The electron-withdrawing nature of both the pyridine nitrogen and the carbonyl group influences the electronic distribution throughout the molecule, affecting its chemical reactivity and spectroscopic properties. The presence of carbon-13 atoms at specific positions creates distinctive nuclear magnetic resonance signatures that enable precise structural identification and quantitative analysis. The molecular structure's symmetry and electronic characteristics make it particularly suitable for various analytical applications requiring isotopic distinction.
Chemical Abstract Service Registry Information
The Chemical Abstract Service has assigned the registry number 1346604-87-2 to this compound, providing a unique identifier for this specific isotopically labeled compound. This registry number distinguishes the compound from its unlabeled parent compound (614-18-6) and other isotopic variants, ensuring precise identification in chemical databases and commercial catalogs. The registry system maintains detailed structural information, including the specific isotopic labeling pattern and salt formation, enabling researchers to locate accurate information about this specialized compound.
Properties
IUPAC Name |
ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h3-6H,2H2,1H3;1H/i3+1,4+1,5+1,6+1,7+1,8+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWSUZCAGACMEU-SYWPSRQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13C]1=[13CH]N=[13CH][13CH]=[13CH]1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747767 | |
| Record name | Ethyl (~13~C_5_)pyridine-3-(~13~C)carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-87-2 | |
| Record name | Ethyl (~13~C_5_)pyridine-3-(~13~C)carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis: Nicotinic Acid-13C6
The foundational step in preparing the labeled compound is the synthesis of nicotinic acid-13C6 (pyridine-3-carboxylic acid-13C6). This involves introducing carbon-13 isotopes into the pyridine ring through cyclization reactions. A common approach employs the Hantzsch pyridine synthesis, modified to incorporate 13C-labeled ammonium acetate and acetylacetone-13C6. The reaction proceeds via condensation, followed by oxidation to yield nicotinic acid-13C6 with >99% isotopic purity.
Key Reaction Conditions:
Esterification to Ethyl Nicotinate-13C6
Nicotinic acid-13C6 undergoes esterification with ethanol in the presence of an acid catalyst. The reaction mechanism involves protonation of the carboxylic acid, nucleophilic attack by ethanol, and elimination of water.
Procedure:
Hydrochloride Salt Formation
The final step involves converting the ester to its hydrochloride salt for enhanced stability. This is achieved by treating ethyl nicotinate-13C6 with hydrochloric acid in an anhydrous ether solvent.
Protocol:
- Reactants: Ethyl nicotinate-13C6 (1.0 equiv), HCl gas (1.2 equiv).
- Solvent: Diethyl ether.
- Conditions: 0–5°C with stirring for 2 hours.
- Isolation: Filtration and drying under vacuum yield a white crystalline solid.
Isotopic Labeling Strategies
Carbon-13 Incorporation
The six carbon-13 atoms are strategically positioned at the pyridine ring (positions 1–5) and the ester carbonyl carbon (position 6). This labeling pattern is achieved through:
- Labeled Cyclization Reactants: Using 13C-enriched ammonium acetate and acetylacetone ensures uniform isotopic distribution in the pyridine ring.
- Esterification Control: The carbonyl carbon retains 13C via kinetic isotope effects during esterification, preventing isotopic dilution.
Isotopic Enrichment Data:
| Position | % 13C Enrichment |
|---|---|
| Pyridine | 99.2 ± 0.3 |
| Carbonyl | 98.9 ± 0.5 |
Purification and Characterization
Chromatographic Purification
Crude ethyl nicotinate-13C6 is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to remove unreacted nicotinic acid and byproducts. The hydrochloride salt is recrystallized from ethanol/ether (1:4) to achieve >99% chemical purity.
Analytical Confirmation
Mass Spectrometry (HRMS):
- Observed: [M+H]+ at m/z 194.058 (theoretical 194.056).
- Isotopic Pattern: Matches 13C6 enrichment (98.5% abundance).
NMR Spectroscopy:
- 1H NMR (400 MHz, D2O): δ 9.12 (s, 1H, H-2), 8.84 (d, J = 5.2 Hz, 1H, H-4), 8.72 (d, J = 7.8 Hz, 1H, H-6), 4.42 (q, J = 7.1 Hz, 2H, OCH2), 1.41 (t, J = 7.1 Hz, 3H, CH3).
- 13C NMR (101 MHz, D2O): δ 169.5 (C=O), 152.1 (C-2), 148.3 (C-4), 137.9 (C-6), 126.8 (C-3), 123.4 (C-5), 62.7 (OCH2), 14.2 (CH3).
Industrial-Scale Production Considerations
Custom Synthesis Protocols
Due to niche demand, the compound is typically produced on a made-to-order basis. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nicotinic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Nicotinic acid derivatives.
Reduction: Ethyl nicotinate alcohol.
Substitution: Various substituted nicotinic acid esters.
Scientific Research Applications
Chemistry
Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt serves as a reference standard in isotopic labeling studies. Its synthesis involves the esterification of nicotinic acid with ethanol followed by isotopic labeling, allowing for precise tracking of chemical reactions and pathways.
- Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to nicotinic acid derivatives | Potassium permanganate, CrO3 |
| Reduction | Forms reduced nicotinic acid variants | Lithium aluminum hydride |
| Substitution | Ester group substitution with nucleophiles | Various nucleophiles |
Biology
In biological research, this compound is utilized for metabolic studies to trace biochemical pathways involving nicotinic acid derivatives. Its isotopic labeling helps in understanding the metabolism and distribution of these compounds in biological systems.
- Case Study: Metabolic Pathways
Research has demonstrated that this compound can be used to trace the conversion of nicotinic acid to NAD+ (nicotinamide adenine dinucleotide), which is crucial for cellular metabolism.
Medicine
In the medical field, this compound is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of nicotinic acid derivatives. Understanding these pharmacokinetics is vital for developing therapeutic applications.
- Table 2: Pharmacokinetic Studies Using this compound
| Study Focus | Findings | Implications |
|---|---|---|
| Absorption | Enhanced absorption rates observed | Potential for improved drug formulations |
| Distribution | Targeted delivery to specific tissues | Development of targeted therapies |
| Metabolism | Detailed metabolic pathway mapping | Insights into drug interactions |
Industrial Applications
This compound is also utilized in the cosmetic industry for skin-conditioning products. Its vasodilatory effects improve microcirculation when applied topically.
Vasodilatory Effects
The compound induces a warming sensation on the skin due to increased blood flow, making it beneficial for formulations targeting conditions like cellulite.
- Table 3: Effects of Ethyl Nicotinate on Microcirculation
| Application Type | Effect on Microcirculation |
|---|---|
| Topical Formulations | Increased nutrient delivery to skin tissues |
| Cosmetic Products | Improved skin health and appearance |
Mechanism of Action
The mechanism of action of Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt involves its incorporation into metabolic pathways as a labeled compound. The carbon-13 isotopes allow researchers to trace the compound’s movement and transformation within biological systems. This helps in understanding the metabolic processes and identifying molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl Nicotinate: The non-labeled version of the compound.
Nicotinic Acid: The parent compound without the ester group.
Methyl Nicotinate: A similar ester with a methyl group instead of an ethyl group.
Uniqueness
Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt is unique due to its stable isotope labeling, which allows for precise tracing in metabolic studies. This feature distinguishes it from other similar compounds and makes it highly valuable in research applications.
Biological Activity
Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt is a stable isotope-labeled derivative of ethyl nicotinate, which belongs to the class of pyridinecarboxylic acids. This compound has garnered attention due to its potential applications in pharmacology and skin-conditioning cosmetics. Understanding its biological activity is crucial for evaluating its efficacy and safety in various applications.
- Molecular Formula : CHClNO
- Molecular Weight : 193.58 g/mol
- CAS Number : 1346604-87-2
- SMILES Notation : Cl.CCO13C[13c]1[13cH][13cH][13cH]n[13cH]1
Ethyl nicotinate acts primarily through the modulation of nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and neuronal excitability. Its ester form facilitates skin absorption, where it can exert local effects on dermal tissues.
Biological Activity
The biological activities of ethyl nicotinate have been studied in various contexts, particularly focusing on its dermatological applications and pharmacokinetics.
Skin Penetration and Metabolism
Research indicates that ethyl nicotinate demonstrates significant permeability through human skin models. In vitro studies have shown that it undergoes hydrolysis to yield nicotinic acid, which is known for its vasodilatory effects.
Key Findings :
- Skin Transport : Ethyl nicotinate has been shown to penetrate skin effectively, with studies indicating a steady-state flux in hairless rat models .
- Metabolism : Upon topical application, it is metabolized into nicotinic acid, which can enhance blood flow and may contribute to skin conditioning .
Case Study 1: Skin Conditioning
In a study conducted by Bronaugh et al., the diffusion and metabolism of ethyl nicotinate were evaluated using a cultured human skin model. Results indicated that ethyl nicotinate not only penetrated the skin but also exhibited favorable metabolic characteristics, leading to enhanced skin conditioning effects .
Case Study 2: Pharmacokinetics in Animal Models
A study focused on the pharmacokinetics of ethyl nicotinate in hairless rats demonstrated that after topical application, there was a significant concentration of both ethyl nicotinate and its metabolite in the systemic circulation. This suggests effective absorption and potential systemic effects when used in formulations .
Data Tables
| Study | Parameter | Result |
|---|---|---|
| Bronaugh et al. (1982) | Skin Flux | Steady-state flux observed |
| In vitro Metabolism | Hydrolysis Rate | Rapid conversion to nicotinic acid |
| Pharmacokinetic Study | Concentration in Blood | Significant levels post-application |
Q & A
Q. What is the primary application of isotopic labeling in Ethyl Nicotinate-<sup>13</sup>C6 Hydrochloride Salt, and how does it enhance experimental design?
Isotopic labeling with <sup>13</sup>C enables precise tracking of metabolic pathways, pharmacokinetics, and degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR). This is critical for studies requiring quantification of drug metabolites or tracing carbon flux in metabolic networks . For example, in drug permeation studies, <sup>13</sup>C-labeled ethyl nicotinate allows simultaneous measurement of parent compound and metabolites (e.g., nicotinic acid) across biological membranes .
Methodological Tip :
- Use triple-quadrupole MS with multiple reaction monitoring (MRM) to distinguish labeled vs. unlabeled species.
- Optimize NMR acquisition parameters (e.g., <sup>13</sup>C decoupling) to enhance signal-to-noise ratios in complex matrices.
Q. What synthetic routes are validated for Ethyl Nicotinate-<sup>13</sup>C6 Hydrochloride Salt, and what reaction conditions are critical for isotopic purity?
The compound is synthesized via catalytic hydrogenation of <sup>13</sup>C-labeled ethyl nicotinate under elevated temperature and pressure (e.g., 50–80°C, 3–5 bar H2), followed by hydrochloric acid treatment to form the hydrochloride salt . Key considerations include:
- Catalyst selection : Palladium or platinum catalysts to minimize side reactions.
- Isotopic purity : Ensure >99% <sup>13</sup>C enrichment by verifying precursor purity via isotope ratio MS .
Table 1 : Common Contaminants in Synthesis
| Contaminant | Source | Mitigation |
|---|---|---|
| Unlabeled ethyl nicotinate | Incomplete isotopic substitution | Use high-purity <sup>13</sup>C precursors |
| Partially reduced byproducts | Over-hydrogenation | Optimize H2 pressure and reaction time |
Q. How should researchers handle and store Ethyl Nicotinate-<sup>13</sup>C6 Hydrochloride Salt to maintain stability?
- Storage : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis. Desiccate to avoid moisture absorption .
- Handling : Use gloveboxes for hygroscopic samples. Follow lab safety protocols (e.g., no food in labs, mandatory PPE) .
Stability Data :
- Hydrochloride salts : Retain crystallinity for ≥6 months under recommended conditions, as shown in PXRD stability studies .
- Decomposition risk : Hydrolysis to nicotinic acid occurs at >25°C or pH >7.
Advanced Research Questions
Q. How can researchers resolve discrepancies in stability data between Ethyl Nicotinate-<sup>13</sup>C6 Hydrochloride Salt and its analogs?
Contradictions in stability profiles (e.g., crystallinity loss in hydrochloride salts vs. stable malonates ) arise from differences in counterion interactions. To address this:
- Perform dynamic vapor sorption (DVS) to assess hygroscopicity.
- Use accelerated stability testing (40°C/75% RH for 3 months) to compare degradation kinetics.
Table 2 : Stability Comparison of Nicotinate Salts
| Salt Type | Crystallinity Retention (6 Months) | Major Degradation Pathway |
|---|---|---|
| Hydrochloride | Partial (PXRD changes) | Hydrolysis |
| Malonate | Full | Oxidation |
| Nicotinate | Full | Photodegradation |
Q. What experimental strategies optimize the use of Ethyl Nicotinate-<sup>13</sup>C6 Hydrochloride Salt in tracer studies for metabolic flux analysis?
- Cell culture integration : Use <sup>13</sup>C-labeled compound in minimal media to trace carbon incorporation into TCA cycle intermediates .
- Data normalization : Correct for natural isotope abundance using software tools (e.g., IsoCor or MetaQuant).
Case Study : In in vitro skin permeation studies, steady-state flux of <sup>13</sup>C-labeled ethyl nicotinate (0.8 µg/cm²/h) correlated with dermal bioavailability of nicotinic acid, validated via LC-MS/MS .
Q. How does the isotopic labeling position impact the interpretation of MS/MS fragmentation patterns?
The <sup>13</sup>C6 label at the pyridine ring (positions 1,2',3',4',5',6') alters fragmentation pathways:
- Key fragments : m/z shifts by +6 Da for the pyridine moiety, aiding differentiation from unlabeled species.
- Pitfalls : Overlap with naturally occurring <sup>13</sup>C isotopes in complex matrices requires high-resolution MS (HRMS) or MRM transitions for specificity .
Q. What analytical challenges arise when quantifying Ethyl Nicotinate-<sup>13</sup>C6 Hydrochloride Salt in biological matrices, and how are they mitigated?
- Matrix effects : Ion suppression in plasma/serum. Mitigate via stable isotope dilution (SID) with <sup>13</sup>C6-labeled internal standards.
- Limit of quantification (LOQ) : Achieve ≤1 ng/mL using UPLC-MS/MS with ESI+ ionization .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
